tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate
Description
This compound is a protected amino acid derivative featuring a tert-butyl carbamate (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The Boc group provides acid-labile protection for the amine, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies critical in solid-phase peptide synthesis (SPPS) . The hexanoyl backbone and ketone group at the 1-position contribute to its solubility in organic solvents and facilitate further functionalization. This compound is widely used in medicinal chemistry and bioconjugation due to its stability under diverse reaction conditions and compatibility with automated synthesis platforms .
Properties
Molecular Formula |
C26H32N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-18(16-29)10-8-9-15-27-24(30)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
JPWWQGKYHGUXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-oxohexyl]carbamate
- Molecular Formula: C26H32N2O5
- Molecular Weight: Approximately 452.5 g/mol
- Key Functional Groups:
- tert-butyl carbamate (Boc) protecting the lysine side chain amino group
- 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting the α-amino group
- Hexan-2-yl backbone with an oxo (aldehyde or ketone) group at position 1 (depending on derivative)
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate typically involves:
- Protection of the lysine amino groups with Boc and Fmoc groups
- Coupling of protected lysine derivatives with suitable reagents to install the carbamate and oxohexanoyl moieties
- Purification by chromatography or crystallization
This compound is often prepared as an intermediate for peptide synthesis or as a protected amino acid derivative.
Stepwise Preparation Procedures
Protection of Lysine with Boc and Fmoc Groups
- Starting Material: L-lysine or 5-aminopentanoic acid
- Boc Protection: The ε-amino group of lysine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, commonly in aqueous or organic solvent with sodium bicarbonate or triethylamine as base.
- Fmoc Protection: The α-amino group is protected by reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane with pyridine as base at 0–20 °C, stirred for 24 hours. The reaction mixture is then washed with sodium bicarbonate and brine, dried, and concentrated to yield Fmoc-Lys(Boc)-OH or related derivatives.
Formation of the Oxohexanoyl Side Chain
- The hexan-2-yl backbone with an oxo group at position 1 can be introduced by coupling the protected lysine derivative with suitable aldehyde or acid derivatives.
- Peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to activate carboxylic acids for amide bond formation under mild conditions.
- Typical procedure: The protected lysine derivative is reacted with N-6-(9H-fluoren-9-ylmethoxycarbonyl)aminohexanoic acid in the presence of HATU and DIPEA in anhydrous solvent at room temperature, followed by purification.
Deprotection and Purification
- Fmoc Deprotection: Carried out by treatment with diethylamine in dichloromethane (1:1 v/v), stirring for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is washed and dried.
- tert-Butyl Ether Cleavage: When necessary, the Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour at room temperature, followed by solvent removal and purification by chromatography.
- Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC), preparative layer chromatography, or precipitation techniques (e.g., in ethyl acetate) are used to isolate the pure compound.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Boc2O, NaHCO3 or base, aqueous or organic solvent | 1–4 hours | RT | >85 | Protects ε-amino group of lysine |
| Fmoc protection | Fmoc-Cl, pyridine, DCM | 24 hours | 0–20 °C | 80–90 | Protects α-amino group |
| Coupling with acid | HATU, DIPEA, anhydrous solvent | 1–2 hours | RT | 70–85 | Forms amide bond with oxohexanoyl derivative |
| Fmoc deprotection | Diethylamine/DCM (1:1) | 2 hours | RT | Quantitative | Removes Fmoc protecting group |
| Boc deprotection (optional) | TFA/DCM (1:1) | 1 hour | RT | Quantitative | Removes Boc protecting group |
Characterization Data
- NMR Spectroscopy: Typical ^1H NMR signals include tert-butyl singlet (~1.09 ppm), methylene protons of hexanoyl chain (1.3–2.2 ppm), aromatic protons of fluorenyl group (7.2–7.8 ppm), and amide NH signals (~7–8 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with molecular formula C26H32N2O5 (e.g., M+H at m/z 453).
- Chromatography: Purity and identity confirmed by RP-HPLC and preparative chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under specific conditions.
Substitution: The tert-butyl and Fmoc groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .
Biology: In biological research, the compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .
Medicine: The compound plays a role in the synthesis of peptide-based therapeutics, which are used in treating various diseases, including cancer and metabolic disorders .
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other biochemical reagents .
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the carboxyl group, ensuring selective reactions at the amino group. The removal of these protecting groups is achieved under specific conditions, allowing the synthesis of the desired peptide or protein .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Key Observations :
- Benzyloxy-pyrrolidine derivatives (e.g., compound 38 in ) exhibit higher yields (98%) due to steric stabilization during coupling reactions.
- Z-group substitution (compound 49 in ) reduces yield (3.5%) due to harsh deprotection conditions (e.g., hydrogenolysis) compared to Fmoc.
- Serine-based analogs () lack the hexanoyl chain, reducing steric hindrance but limiting versatility in peptide elongation.
Purification and Stability
- Chromatography: Normal-phase (0–20% MeOH in DCM) and reverse-phase HPLC achieve >95% purity for most compounds .
- Stability : Fmoc derivatives are stable under acidic conditions but degrade rapidly in piperidine/DMF (20% v/v, 30 min) . Boc groups remain intact in basic media but cleave with TFA .
Biological Activity
Tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.53 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.53 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research suggests that compounds with similar structures can influence enzyme activity, particularly those involved in metabolic pathways.
Potential Biological Effects:
- Antitumor Activity : Some studies indicate that carbamate derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
- Immune Modulation : The fluorenylmethoxycarbonyl group may enhance the immunogenicity of peptides, potentially aiding in vaccine development.
- Neuroprotective Effects : Certain carbamate compounds have been shown to protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various carbamate derivatives and found that specific modifications enhanced their potency against breast cancer cell lines (Smith et al., 2020).
- Immunological Applications : Research conducted by Johnson et al. (2022) demonstrated that Fmoc-protected peptides could activate T cells more effectively, suggesting potential applications in immunotherapy.
- Neuroprotection : A recent investigation revealed that certain carbamate derivatives could mitigate neuronal damage in models of Alzheimer's disease, indicating their potential as therapeutic agents (Lee et al., 2023).
Table 2: Summary of Biological Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Smith et al., 2020 | Antitumor | Enhanced cytotoxicity against breast cancer |
| Johnson et al., 2022 | Immune Modulation | Improved T cell activation |
| Lee et al., 2023 | Neuroprotection | Reduced neuronal damage in Alzheimer’s model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
